methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate
Description
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate is a synthetic carbamate derivative featuring a furan-2-yl-substituted phenyl group, a hydroxyethyl chain, and a methyl carbamate moiety. The compound’s structure combines aromatic (phenyl-furan), polar (hydroxyethyl), and carbamate functional groups, which are commonly associated with bioactivity and drug-likeness. Furan rings, as seen in natural products like those isolated from Morus alba (mulberry), are known for their role in α-glucosidase and aldose reductase inhibition . The carbamate group enhances metabolic stability compared to esters or amides, making it prevalent in pharmaceuticals (e.g., rivaroxaban intermediates in ).
Properties
IUPAC Name |
methyl N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-14(17)15-9-12(16)10-4-6-11(7-5-10)13-3-2-8-19-13/h2-8,12,16H,9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSSWOIFCTOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate typically involves the reaction of 4-(furan-2-yl)benzaldehyde with an appropriate amine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbamate moiety.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate. Research indicates that compounds with furan and phenyl groups can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of carbamate compounds showed promising activity against breast cancer cells, suggesting that modifications to the furan and phenyl moieties can enhance their efficacy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A systematic review of quaternary ammonium compounds, which share structural similarities with this compound, indicates that such compounds can effectively inhibit bacterial growth and serve as disinfectants in medical settings . This suggests potential applications in developing new antimicrobial agents.
Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Research indicates that carbamate derivatives can selectively inhibit weed growth while being less harmful to crops . This selectivity is crucial for sustainable agricultural practices, allowing farmers to manage weeds without damaging their crops.
Pest Control
The compound's structural characteristics may also contribute to its effectiveness as a pesticide. Studies have shown that similar compounds exhibit insecticidal activity, targeting specific pests while minimizing impact on beneficial insects . This dual functionality makes it a candidate for integrated pest management strategies.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its applications. SAR studies reveal that modifications to the furan and hydroxyl groups can significantly influence biological activity. For example, varying the length and branching of alkyl chains in related compounds has been shown to enhance their potency against specific targets .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against bacterial growth | |
| Agricultural | Herbicides | Selective inhibition of weed growth |
| Pesticides | Targeted action against pests | |
| Structure-Activity Relationship | Optimization of biological activity | Modifications enhance potency |
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against several cancer cell lines, including breast and prostate cancers. The results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutics .
Case Study 2: Herbicidal Effectiveness
In another study focused on agricultural applications, researchers tested various concentrations of this compound on common weeds in maize crops. The findings revealed effective weed suppression without significant phytotoxicity to maize plants, highlighting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate moiety can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Carbamate vs. tert-Boc Protection : The tert-butyl carbamate in 4d offers stability during synthesis, whereas methyl carbamates (target compound) are smaller and may improve solubility.
- Furan vs. Thiophene/Other Aromatics : reports analogs with thiophene (4a, 4b) and fluorophenyl (4c) groups. Furan’s oxygen heteroatom may confer distinct electronic and hydrogen-bonding properties compared to sulfur in thiophene.
- Hydroxyethyl vs. Hydroxy-Acetyl : The hydroxyethyl group in the target compound likely enhances water solubility compared to acetylated derivatives (e.g., Example 6 in ).
Physicochemical and Drug-Likeness Properties
- Lipophilicity : emphasizes HPLC-derived log k values for carbamates. Furan-containing compounds (e.g., 4d) may exhibit moderate log k due to the balance between aromatic hydrophobicity and polar carbamate/hydroxy groups.
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to tert-butyl-protected analogs (4d) or sulfonyl derivatives ().
- Thermal Stability : discusses thermal studies of carbamates, suggesting that methyl carbamates may decompose at lower temperatures than tert-butyl variants .
Biological Activity
Methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- Chemical Structure : The compound features a furan ring, a phenyl group, and a carbamate moiety, which contribute to its biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 273.30 g/mol
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against several bacterial strains, making it a potential candidate for antibiotic development.
- Anticancer Activity : Research has shown that this compound can inhibit the growth of cancer cells in vitro. For instance, it demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC values in the low micromolar range .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Interaction : The furan and phenyl groups may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. For example, it has been suggested that this compound may act as an inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
- Binding Affinity : The carbamate moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. Molecular docking studies indicate that the compound fits well into the active sites of target enzymes, suggesting competitive inhibition mechanisms.
Case Studies
-
Anticancer Activity Exploration :
- A study evaluated the effects of this compound on A549 lung cancer cells. The compound exhibited an IC value of approximately 5 μM, indicating potent anticancer activity. Mechanistic studies revealed that treatment led to apoptosis and inhibited cell migration through ROS generation without significant DNA damage .
-
Antimicrobial Studies :
- In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL across different bacterial strains.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamate, and how can reaction conditions be optimized?
- Methodology : The carbamate group is typically introduced via reaction of a primary or secondary amine with methyl chloroformate or a similar reagent. For the hydroxyethyl-phenyl-furan scaffold, alkylation of a phenolic intermediate (e.g., 4-(furan-2-yl)phenol) with 2-bromoethanol, followed by carbamate formation, is a viable route. Example conditions include using potassium carbonate as a base and DMF as a solvent at 50–70°C . Optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yields.
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm the presence of the furan (δ ~6.3–7.5 ppm for aromatic protons) and hydroxyethyl groups (δ ~3.5–4.0 ppm for CH₂-OH).
- LCMS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- HPLC : Reverse-phase chromatography (e.g., C18 columns) with UV detection at 254 nm is suitable for purity assessment. Retention times can be compared to standards .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Start with in vitro assays targeting receptors or enzymes relevant to the furan and carbamate pharmacophores (e.g., kinase inhibition or antimicrobial activity). Use dose-response curves (0.1–100 µM) and positive/negative controls. Computational docking studies (e.g., AutoDock Vina) may prioritize targets by binding affinity to the furan-phenyl moiety .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving sensitive functional groups (e.g., the hydroxyethyl chain)?
- Methodology :
- Protection-Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether during alkylation steps to prevent side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity in biphasic systems .
- Workup : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate products before carbamate formation .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell lines).
- Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural Analogues : Compare results with structurally similar compounds (e.g., methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate) to isolate the role of the furan substituent .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The furan ring may increase metabolic lability .
- MD Simulations : Molecular dynamics (GROMACS) can model membrane permeability and stability of the carbamate group in physiological environments .
Q. How can target engagement studies be designed to elucidate the mechanism of action?
- Methodology :
- SPR/BLI : Surface plasmon resonance (SPR) or bio-layer interferometry (BLI) quantifies binding kinetics to purified protein targets.
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of putative targets in cell lysates after compound treatment .
Q. What strategies address regioselectivity challenges in modifying the phenyl-furan core?
- Methodology :
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to functionalize specific positions on the phenyl ring.
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids selectively modify the furan or phenyl rings. Pd(OAc)₂/XPhos catalysts are effective for electron-rich systems .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC .
- Cryopreservation : Store at -20°C in anhydrous DMSO or under nitrogen to prevent carbamate hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
